1-butyl-4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-BUTYL-4-{1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and a dimethylphenoxyethyl substituent
Preparation Methods
The synthesis of 1-BUTYL-4-{1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route may include:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of Dimethylphenoxyethyl Group: This step involves the alkylation of the benzimidazole core with 2-(3,4-dimethylphenoxy)ethyl halide in the presence of a base.
Formation of Pyrrolidinone Ring: The final step involves the cyclization of the intermediate product with butylamine to form the pyrrolidinone ring.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-BUTYL-4-{1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common reagents and conditions for these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used to study the interactions of benzimidazole derivatives with biological targets, such as enzymes or receptors.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-BUTYL-4-{1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function. The dimethylphenoxyethyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidinone ring could contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar compounds to 1-BUTYL-4-{1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE include other benzimidazole derivatives, such as:
- 1-Butyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- 1-tert-butyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
These compounds share a similar core structure but differ in the substituents attached to the benzimidazole or pyrrolidinone rings. The unique combination of substituents in 1-BUTYL-4-{1-[2-(3,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H31N3O2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-butyl-4-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H31N3O2/c1-4-5-12-27-17-20(16-24(27)29)25-26-22-8-6-7-9-23(22)28(25)13-14-30-21-11-10-18(2)19(3)15-21/h6-11,15,20H,4-5,12-14,16-17H2,1-3H3 |
InChI Key |
QVRODLSUQNBEDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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